

Reproducibility of MS9427 (Suramin) Experimental Results: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	MS9427	
Cat. No.:	B15615154	Get Quote

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the experimental results of **MS9427**, identified as the polysulfonated naphthylurea compound Suramin, with alternative treatments for adrenocortical carcinoma (ACC). This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate an objective evaluation of Suramin's performance and the reproducibility of its reported effects.

Executive Summary

Suramin, investigated under the clinical trial identifier MS9427 (SWOG-9427) for adrenocortical carcinoma, has demonstrated limited efficacy and significant toxicity in clinical trials.[1][2] While preclinical studies have shown its ability to inhibit cancer cell growth through various mechanisms, its clinical utility in ACC is questionable when compared to the current standard-of-care treatments. This guide provides a side-by-side comparison of Suramin with Mitotane and the combination chemotherapy regimen of etoposide, doxorubicin, and cisplatin plus Mitotane (EDP-M).

Comparative Efficacy of Suramin and Alternatives in Adrenocortical Carcinoma

The following tables summarize the in vitro cytotoxicity and clinical trial outcomes for Suramin and the standard-of-care treatments for advanced adrenocortical carcinoma.



Table 1: In Vitro Cytotoxicity of Suramin in Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)	Reference
NCI-H295	Adrenocortical Carcinoma	Inhibition of colony formation at clinically achievable concentrations	[3]
SW-13	Adrenocortical Carcinoma	Inhibition of colony formation at clinically achievable concentrations	[3]
W13	Wilms' Tumor	11	[4]
MCF-7	Breast Cancer	~200 μg/ml (~139 μM)	[5]
MDA-MB 231	Breast Cancer	~200 μg/ml (~139 μM)	[5]
Various Lung Cancer Lines	Lung Cancer	130 to 3715	[6]

Table 2: Clinical Trial Outcomes in Advanced Adrenocortical Carcinoma



Treatmen t	Trial/Stud y	Number of Patients	Objective Respons e Rate (ORR)	Median Progressi on-Free Survival (PFS)	Median Overall Survival (OS)	Referenc e
Suramin (MS9427)	SWOG- 9427	16 (evaluable)	12.5% (2 Partial Responses)	Not Reported	Not Reported	[3]
German Study	9	33.3% (3 Partial Responses)	Not Reported	Not Reported	[2]	
Mitotane (monothera py)	Retrospecti ve Cohort	127	20.5%	4.1 months	18.5 months	[7]
EDP-M	Phase II Trial	72	48.6% (95% CI: 37.1-60.3)	18 months (in responders)	Not Reported	[8][9][10]
FIRM-ACT Trial	304	23.2%	5.0 months	14.8 months	[1][11]	

Mechanism of Action: Signaling Pathways

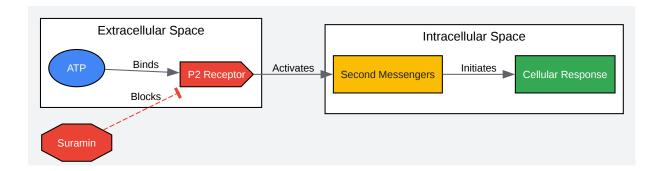
Suramin exerts its biological effects through multiple mechanisms, primarily by inhibiting a wide range of proteins, including growth factors, receptors, and enzymes.

Suramin's Inhibition of Growth Factor Signaling

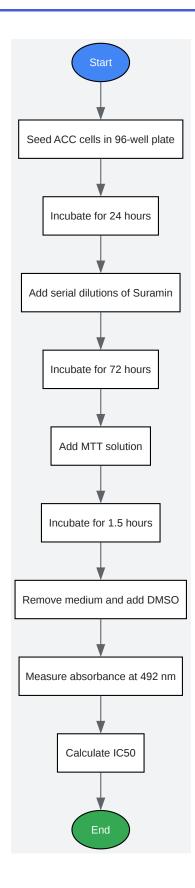
Suramin is known to interfere with the binding of various growth factors to their receptors, thereby blocking downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.











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